molecular formula C18H24ClNO3 B5307304 2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride

2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride

Cat. No. B5307304
M. Wt: 337.8 g/mol
InChI Key: UVQRTFABLNHTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride, also known as MBBAE, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a member of the family of compounds known as benzylamines, which have been shown to have various biological activities.

Scientific Research Applications

2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes such as tyrosine kinase and topoisomerase II, which are involved in cell growth and division. This compound has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of genes involved in cancer progression. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride in lab experiments is its potential therapeutic applications in various fields of research. This compound has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to investigate the potential toxicity of this compound and its long-term effects on health. Finally, the development of new synthesis methods for this compound may improve its solubility and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride involves the reaction of 3-methoxy-2-(4-methylbenzyloxy)benzaldehyde with 2-aminoethanol in the presence of hydrochloric acid. The resulting product is purified by recrystallization to obtain this compound hydrochloride. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for their experiments.

properties

IUPAC Name

2-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-14-6-8-15(9-7-14)13-22-18-16(12-19-10-11-20)4-3-5-17(18)21-2;/h3-9,19-20H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQRTFABLNHTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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